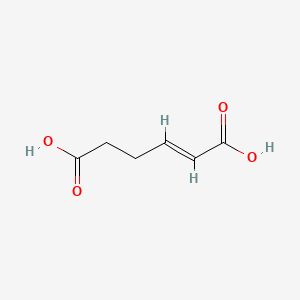
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis typically involves the cyclopropanation of suitable precursors. One common method is the reaction of N-phenylcyclopropane-1-carboxamide with a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems can be employed to introduce the fluoromethyl group efficiently and sustainably . These systems offer advantages such as better control over reaction parameters and scalability.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The cyclopropane ring’s strain can also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide, cis
- rac-(1R,2S)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide, cis
Uniqueness
rac-(1R,2S)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide, cis is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its chloro- and bromo- analogs. These properties can influence the compound’s reactivity, stability, and biological activity .
Propiedades
Número CAS |
2375249-01-5 |
|---|---|
Fórmula molecular |
C11H12FNO |
Peso molecular |
193.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



